An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-hydroxybenzoic Acid Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-hydroxybenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxybenzoic acid hydrochloride is a significant chemical intermediate, recognized for its role as a biosynthetic precursor to a class of potent antibiotics. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and its involvement in biological pathways. The information presented herein is intended to support research and development activities in medicinal chemistry, natural product synthesis, and drug discovery. While comprehensive data for the hydrochloride salt is limited in publicly available literature, this guide consolidates available information and provides extrapolated data based on the free base and related compounds to serve as a foundational resource.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3-Amino-5-hydroxybenzoic acid and its hydrochloride salt are summarized below. It is important to note that some of the data presented is for the free base, 3-Amino-5-hydroxybenzoic acid, and is provided as a close approximation in the absence of specific data for the hydrochloride salt.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-5-hydroxybenzoic acid hydrochloride | N/A |
| Synonyms | 3-Carboxy-5-hydroxyaniline hydrochloride | [1] |
| CAS Number | 14206-69-0 | [1] |
| Molecular Formula | C₇H₈ClNO₃ | N/A |
| Molecular Weight | 189.60 g/mol | N/A |
| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O.Cl | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 228 °C (decomposes) | [1] |
| Boiling Point | 453.4 °C at 760 mmHg (Predicted, for free base) | [1] |
| Density | 1.491 g/cm³ (Predicted, for free base) | [2] |
| pKa | 10.33 ± 0.10 (Predicted, for free base) | [2] |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (for free base) | [2] |
| Dimethylformamide (DMF) | 1 mg/mL (for free base) | [2] |
| Water | Soluble (expected for hydrochloride salt) | N/A |
Synthesis and Purification
Proposed Synthesis Protocol
Reaction Scheme:
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
A common method for the reduction of nitro groups to amines is catalytic hydrogenation.
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Materials: 3,5-Dinitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
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Procedure:
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In a hydrogenation vessel, dissolve 3,5-dinitrobenzoic acid in methanol.
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Carefully add 10% Pd/C catalyst to the solution.
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Pressurize the vessel with hydrogen gas (typically 50 psi).
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Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain crude 3,5-diaminobenzoic acid.
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Step 2: Conversion of 3,5-Diaminobenzoic Acid to 3-Amino-5-hydroxybenzoic Acid
This step can be challenging and may require optimization. A potential route involves diazotization followed by hydrolysis.
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Materials: 3,5-Diaminobenzoic acid, Sodium nitrite, Sulfuric acid, Water.
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Procedure:
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Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization of one amino group.
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Carefully and slowly heat the reaction mixture to boiling to facilitate the hydrolysis of the diazonium salt to a hydroxyl group.
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Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 3-Amino-5-hydroxybenzoic acid.
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Collect the precipitate by filtration and wash with cold water.
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Step 3: Formation of the Hydrochloride Salt
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Materials: Crude 3-Amino-5-hydroxybenzoic acid, Hydrochloric acid (concentrated or in a suitable solvent like ethanol).
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Procedure:
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Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
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Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.
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The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.
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Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.
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Dry the product under vacuum to obtain 3-Amino-5-hydroxybenzoic acid hydrochloride.
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Purification Protocol
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
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General Procedure for Recrystallization:
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Dissolve the crude 3-Amino-5-hydroxybenzoic acid hydrochloride in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents for aminobenzoic acid hydrochlorides include water, ethanol, or mixtures thereof.
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the hot, saturated solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Spectroscopic Data
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (DMSO-d₆) | Aromatic protons (3H, complex pattern), Broad singlets for -NH₃⁺, -OH, and -COOH protons (exchangeable with D₂O). |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~165-175 ppm), Aromatic carbons (6 signals, ~100-160 ppm). |
| FT-IR (KBr Pellet, cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3200 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹). |
| Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z 154.05 (for free base). Fragmentation may involve loss of H₂O, CO, and CO₂. |
Biological Significance and Signaling Pathways
3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway , a biosynthetic route that branches off from the primary shikimate pathway. This pathway is crucial for the production of the C₇N aminocyclitol starter unit required for the biosynthesis of a large family of ansamycin and mitomycin antibiotics.[3] These antibiotics are known for their potent antibacterial and antitumor activities.
The aminoshikimate pathway involves a series of enzymatic transformations, starting from intermediates of glycolysis and the pentose phosphate pathway. The final step involves the aromatization of an aminoshikimate intermediate to form 3-Amino-5-hydroxybenzoic acid.
Caption: The Aminoshikimate Pathway leading to 3-Amino-5-hydroxybenzoic acid.
Experimental Workflows
Studying the role of 3-Amino-5-hydroxybenzoic acid hydrochloride as a biosynthetic precursor in antibiotic-producing organisms like Streptomyces species typically involves a combination of genetic, metabolic, and analytical techniques.
Workflow for Precursor Analysis
The following diagram illustrates a general workflow for tracing the incorporation of 3-Amino-5-hydroxybenzoic acid into secondary metabolites.
Caption: Workflow for tracing labeled 3-Amino-5-hydroxybenzoic acid incorporation.
Safety and Handling
3-Amino-5-hydroxybenzoic acid hydrochloride is considered a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, clothing, eye, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a dry, cool, and well-ventilated place in a tightly closed container.
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Stability and Storage
Information on the specific stability of 3-Amino-5-hydroxybenzoic acid hydrochloride is limited. However, aminobenzoic acid derivatives can be susceptible to degradation under certain conditions.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration (-20°C) is recommended.
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Stability Considerations:
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Light Sensitivity: Aromatic amines and phenolic compounds can be sensitive to light and may discolor over time. Protect from light.
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Oxidation: The amino and hydroxyl groups are susceptible to oxidation. Store under an inert atmosphere if possible.
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Hydrolysis: While the hydrochloride salt is generally stable, the ester and amide derivatives of the carboxylic acid may be prone to hydrolysis under acidic or basic conditions.
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A formal stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf life under defined storage conditions.
Conclusion
3-Amino-5-hydroxybenzoic acid hydrochloride is a valuable building block in the synthesis of complex natural products with significant biological activity. This guide provides a summary of its known chemical properties, a proposed synthetic route, and an overview of its role in the aminoshikimate pathway. While there are gaps in the publicly available data for the hydrochloride salt, the information compiled here serves as a useful starting point for researchers and developers in the pharmaceutical and life sciences. Further experimental work is encouraged to fully characterize this important compound.
